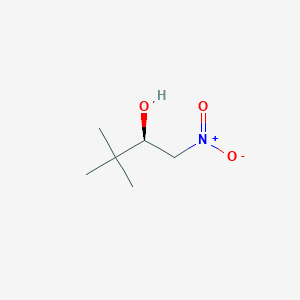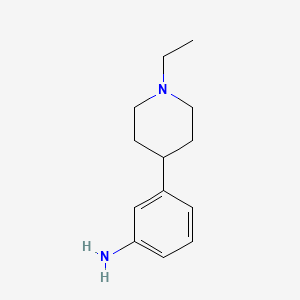![molecular formula C9H15Cl B13154514 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C9H15Cl. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a chloromethyl and a methyl group attached to it. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-methylbicyclo[2.2.1]heptane. One common method is the reaction of 2-methylbicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by chloride ions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)bicyclo[2.2.1]heptane
- 2-(Chloromethyl)-2-(4-methylbenzyl)bicyclo[2.2.1]heptane
- 2-(Chloromethyl)-2-(2-chlorophenyl)methylbicyclo[2.2.1]heptane
Uniqueness
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is unique due to the presence of both a chloromethyl and a methyl group on the bicyclo[2.2.1]heptane structure. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C9H15Cl |
|---|---|
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15Cl/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6H2,1H3 |
Clé InChI |
DXGOEIPUTBABHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CCC1C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


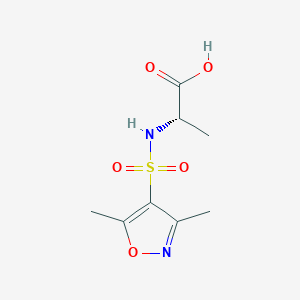
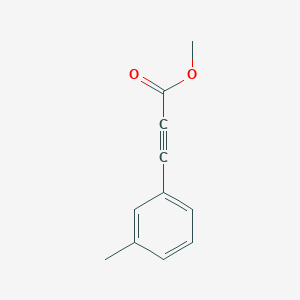
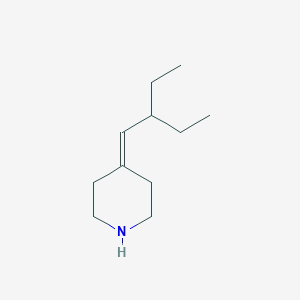

![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
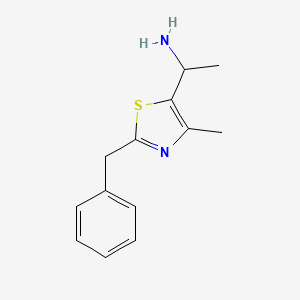
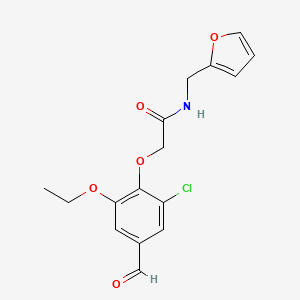
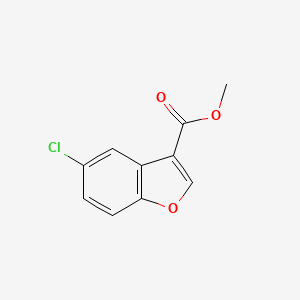
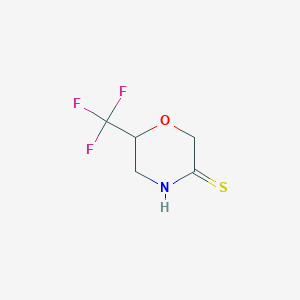

methanol](/img/structure/B13154491.png)

